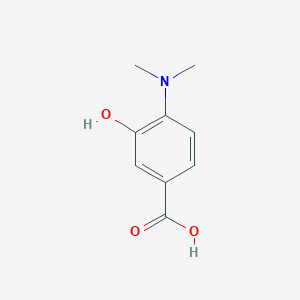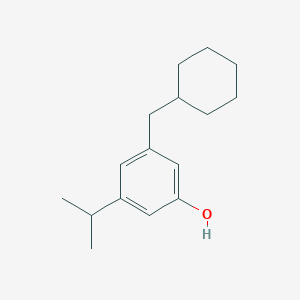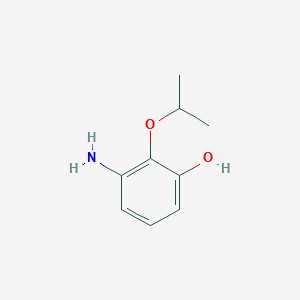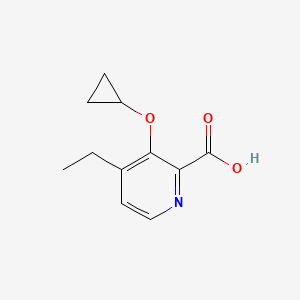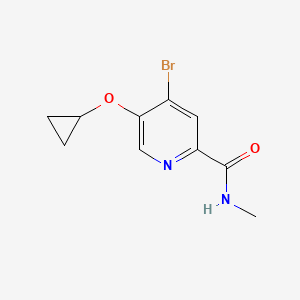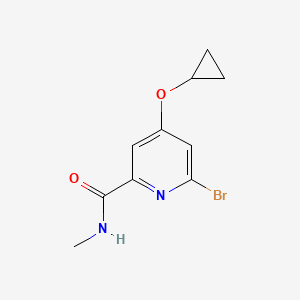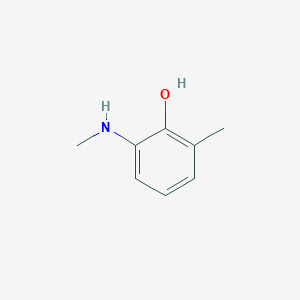
2-Methyl-6-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of phenol, where the hydroxyl group is substituted at the ortho position with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-6-(methylamino)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with methylamine . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-6-methylphenol followed by methylation of the resulting amine . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Methyl-6-(methylamino)phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield hydroquinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Methyl-6-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Acts as a quorum sensing inhibitor in bacterial cultures, particularly in Staphylococcus aureus.
Medicine: Investigated for its potential antimicrobial properties and its ability to inhibit biofilm formation.
Industry: Utilized in the production of hair dyes and other cosmetic products.
作用機序
The mechanism of action of 2-Methyl-6-(methylamino)phenol involves its interaction with molecular targets such as the quorum regulator SarA in Staphylococcus aureus . By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it a promising candidate for developing new antimicrobial agents.
類似化合物との比較
Similar Compounds
2-Aminophenol: Lacks the methyl group on the amino group, making it less hydrophobic.
3-(Dimethylamino)phenol: Contains a dimethylamino group instead of a methylamino group, altering its reactivity and solubility.
2-Amino-5-chlorophenol: Substituted with a chlorine atom, which affects its electronic properties and reactivity.
Uniqueness
2-Methyl-6-(methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation in bacteria sets it apart from other similar compounds .
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
2-methyl-6-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9-2)8(6)10/h3-5,9-10H,1-2H3 |
InChIキー |
ZWZUYJGBGVABBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


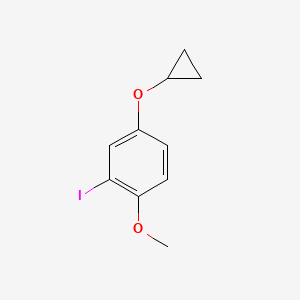
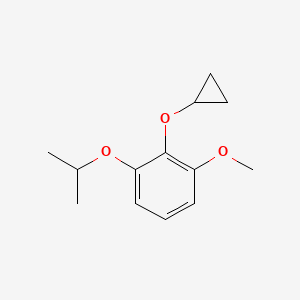
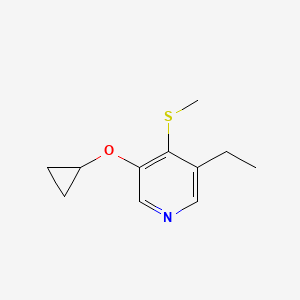

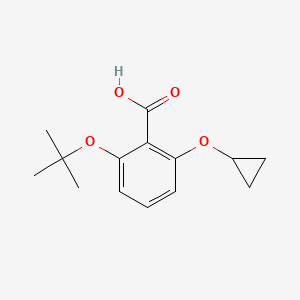
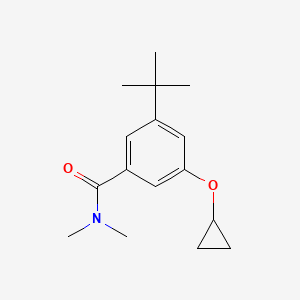
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
